5-Phenylundecane

Descripción

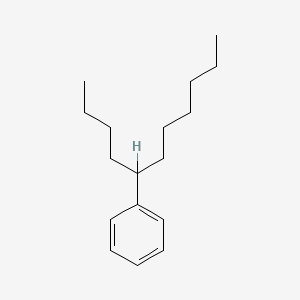

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

undecan-5-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPCXIBGXYGQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874984 | |

| Record name | BENZENE, (1-BUTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00155 [mmHg] | |

| Record name | Benzene, (1-butylheptyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4537-15-9 | |

| Record name | (1-Butylheptyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-butylheptyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-BUTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Phenylundecane: A Technical Guide for Researchers

Introduction: 5-Phenylundecane is a long-chain alkylbenzene of significant interest in various research fields, including materials science and medicinal chemistry, owing to its unique physicochemical properties. This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of this compound for research purposes. The methodologies discussed herein are supported by detailed experimental protocols and quantitative data to facilitate replication and further investigation by researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main pathways: Friedel-Crafts alkylation and a Grignard reagent-based approach. A third, indirect method involving Friedel-Crafts acylation followed by reduction is also a viable route for the synthesis of isomeric phenylundecanes and will be discussed for comparative purposes.

Method 1: Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an alkyl group. In the context of this compound synthesis, this typically involves the reaction of benzene with an undecene isomer in the presence of a strong acid catalyst.

Reaction Scheme:

One of the major challenges with this method is the propensity for carbocation rearrangements, which leads to the formation of a mixture of phenylundecane isomers, with the phenyl group substituted at various positions along the undecane chain. The use of specific solid acid catalysts can influence the isomer distribution. For instance, studies on the alkylation of benzene with long-chain olefins like 1-dodecene (a close analog of 1-undecene) using solid acid catalysts such as zeolites have shown high conversion rates, often approaching 100%.[1][2] Trifluoromethanesulfonic acid has also been demonstrated as an effective catalyst for the alkylation of benzene with 1-decene, achieving 100% conversion of the alkene.[3] While these conditions are promising, the selectivity for a specific isomer like this compound remains a significant consideration.

Logical Workflow for Friedel-Crafts Alkylation:

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Undecene (General Procedure)

This protocol is a generalized procedure based on similar alkylations of benzene with long-chain alkenes and should be optimized for the synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

1-Undecene

-

Solid acid catalyst (e.g., H-Y Zeolite, Trifluoromethanesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, if required)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the solid acid catalyst.

-

Add anhydrous benzene to the flask.

-

From the dropping funnel, add 1-undecene dropwise to the stirred suspension at a controlled temperature (e.g., 80°C for trifluoromethanesulfonic acid catalysis).[3]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 20 minutes to several hours, depending on the catalyst).[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the different phenylundecane isomers.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Alkene Conversion | ~100% | [1][3] |

| Selectivity for 2-Phenyl Isomer (with 1-dodecene) | 22% | [2] |

| Reaction Temperature | 80 - 120°C | [2][3] |

| Benzene:Alkene Molar Ratio | 8:1 | [2][3] |

Method 2: Grignard Reagent-Based Synthesis

This route offers a more regioselective approach to this compound by constructing the molecule through a carbon-carbon bond formation between a phenyl group and an undecyl backbone at a specific position. The key steps involve the preparation of a suitable Grignard reagent and its reaction with a carbonyl compound.

Reaction Scheme:

-

Preparation of Phenylmagnesium Bromide:

-

Synthesis of Undecan-5-one (if not commercially available):

-

One possible route is the reaction of a nitrile with a Grignard reagent.

-

-

Reaction of Phenylmagnesium Bromide with Undecan-5-one and subsequent reduction:

Logical Workflow for Grignard Synthesis:

Caption: Workflow for the synthesis of this compound via Grignard Reagent approach.

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

This protocol is a general guide and requires optimization for each specific step.

Part A: Synthesis of Undecan-5-one (A specific protocol for the synthesis of undecan-5-one needs to be sourced or developed based on available starting materials.)

Part B: Synthesis of this compound

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Undecan-5-one

-

Dilute hydrochloric acid or ammonium chloride solution

-

Reducing agent (e.g., Zinc amalgam (for Clemmensen reduction) or Hydrazine hydrate (for Wolff-Kishner reduction))

-

Standard laboratory glassware for Grignard reactions

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Add a solution of undecan-5-one in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid (or saturated ammonium chloride solution) with stirring. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Work-up: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain crude 5-phenylundecan-5-ol.

-

Reduction of the Tertiary Alcohol: The resulting 5-phenylundecan-5-ol can be reduced to this compound. A common method is hydrogenolysis, which involves catalytic hydrogenation (e.g., using Pd/C as a catalyst) under hydrogen pressure.

-

Purification: Purify the final product by column chromatography on silica gel or distillation under reduced pressure.

Quantitative Data (Expected): Yields for Grignard reactions are typically moderate to high, but will depend on the purity of the reagents and the efficiency of each step.

Method 3: Friedel-Crafts Acylation followed by Reduction (for Isomer Synthesis)

This two-step sequence is a reliable method for preparing alkylbenzenes without the issue of carbocation rearrangements, although it leads to the terminal isomer (1-phenylundecane) in this case. It is presented here for completeness and as a comparative route.

Reaction Scheme:

-

Friedel-Crafts Acylation:

-

Clemmensen or Wolff-Kishner Reduction:

Logical Workflow for Acylation-Reduction:

Caption: Workflow for the synthesis of 1-Phenylundecane via Friedel-Crafts Acylation and Reduction.

Experimental Protocol: Clemmensen Reduction of 1-Phenylundecan-1-one (General Procedure)

This protocol describes the reduction step.

Materials:

-

1-Phenylundecan-1-one

-

Zinc amalgam (prepared from zinc dust and mercuric chloride)

-

Concentrated hydrochloric acid

-

Toluene

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc.

-

Add water, concentrated hydrochloric acid, and toluene.

-

Add the 1-phenylundecan-1-one to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation or chromatography.

Quantitative Data (Illustrative for Acylation-Reduction):

| Step | Reagents | Conditions | Yield | Reference |

| Acylation | Benzene, Acetyl chloride, AlCl3 | - | - | [4] |

| Reduction | Ketone, Zn(Hg), HCl | Reflux | Good to high | [5] |

Data Presentation

Table 1: Summary of Synthetic Routes for Phenylundecanes

| Synthesis Method | Key Reagents | Advantages | Disadvantages | Target Isomer |

| Friedel-Crafts Alkylation | Benzene, 1-Undecene, Acid Catalyst | One-step reaction, high conversion | Forms a mixture of isomers due to carbocation rearrangements | Mixture, including this compound |

| Grignard Synthesis | Phenylmagnesium Bromide, Undecan-5-one | Regioselective, provides a specific isomer | Multi-step synthesis, requires anhydrous conditions | This compound |

| Friedel-Crafts Acylation & Reduction | Benzene, Undecanoyl Chloride, AlCl3; then a reducing agent | No carbocation rearrangement, high yields | Multi-step synthesis | 1-Phenylundecane |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Predicted signals would include multiplets for the aromatic protons, a multiplet for the benzylic proton (at C5), and multiplets for the aliphatic protons of the undecane chain. |

| ¹³C NMR | Characteristic signals for the phenyl carbons (ipso, ortho, meta, para) and the aliphatic carbons of the undecane chain. |

Conclusion

The synthesis of this compound for research applications can be approached through several strategic pathways. The choice of method will largely depend on the desired isomeric purity and the scale of the synthesis. Friedel-Crafts alkylation offers a direct but non-selective route, yielding a mixture of isomers that require careful separation. In contrast, the Grignard reagent-based synthesis provides a more controlled and regioselective approach to obtain pure this compound, although it involves a multi-step process. For the synthesis of the terminal isomer, 1-phenylundecane, the Friedel-Crafts acylation followed by reduction is a highly effective and reliable method. Researchers should carefully consider the advantages and disadvantages of each route to select the most appropriate strategy for their specific research needs. Further optimization of the presented general protocols will be necessary to achieve the desired yields and purity of this compound.

References

chemical and physical properties of 5-Phenylundecane

This guide provides a comprehensive overview of the chemical and physical properties of 5-Phenylundecane, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its properties, detailed experimental protocols, and visualizations of synthetic pathways.

Chemical and Physical Properties

This compound is an alkylbenzene compound characterized by an undecane chain substituted with a phenyl group at the fifth position.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈ | [1][2][3] |

| Molecular Weight | 232.40 g/mol | [1][2][3] |

| IUPAC Name | undecan-5-ylbenzene | [1][3] |

| CAS Number | 4537-15-9 | [1][2][4] |

| Boiling Point | 306.00 to 307.00 °C @ 760.00 mm Hg (estimated) | [4] |

| Vapor Pressure | 0.00155 mmHg | [1] |

| Flash Point | 274.00 °F (134.30 °C) (estimated) | [4] |

| logP (o/w) | 7.450 | [4] |

| Solubility in water | 0.01282 mg/L @ 25 °C (estimated) | [4] |

| Appearance | Neat | [2] |

Experimental Protocols

A. Synthesis of this compound

Two common methods for the synthesis of this compound are Friedel-Crafts alkylation and Grignard reagent-mediated alkylation.[5]

i. Friedel-Crafts Alkylation

This method involves the reaction of benzene with a suitable alkylating agent, such as 5-chloroundecane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Materials: Benzene, 5-chloroundecane, anhydrous aluminum chloride, anhydrous solvent (e.g., carbon disulfide or nitrobenzene), hydrochloric acid, sodium bicarbonate solution, anhydrous sodium sulfate, distillation apparatus.

-

Procedure:

-

A solution of 5-chloroundecane in the anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

Benzene is then added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then refluxed to ensure complete reaction.

-

The reaction is quenched by pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

-

ii. Grignard Reagent-Mediated Alkylation

This synthesis involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with a suitable electrophile like 1-phenyl-1-heptanone.

-

Materials: Magnesium turnings, 1-bromobutane, anhydrous diethyl ether, 1-phenyl-1-heptanone, saturated ammonium chloride solution, distillation apparatus.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings and anhydrous diethyl ether are placed.

-

A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (butylmagnesium bromide).

-

Once the Grignard reagent is formed, a solution of 1-phenyl-1-heptanone in anhydrous diethyl ether is added dropwise at a controlled temperature.

-

The reaction mixture is stirred and then refluxed.

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting alcohol is dehydrated and reduced to yield this compound. Purification is achieved through column chromatography or vacuum distillation.

-

B. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., FINNIGAN-MAT 4500).[1]

-

Column: A non-polar capillary column is typically used.[1]

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small volume of the sample, dissolved in a suitable solvent, is injected into the GC inlet.

-

GC Oven Program: The temperature is programmed to ramp up to allow for the separation of components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The eluting compounds are ionized (e.g., by chemical ionization - CI) and fragmented.[1] The mass-to-charge ratio of the fragments is measured.

-

Identification: this compound is identified by its retention time and the fragmentation pattern in the mass spectrum. For example, under chemical ionization, characteristic fragments at m/z 155 and 231 may be observed.[1]

Visualizations

Caption: Synthetic workflows for this compound.

Caption: Structure-activity relationship exploration.

References

5-Phenylundecane: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylundecane, a long-chain alkylbenzene, is a lipophilic molecule that has been identified as a natural product. This technical guide provides a comprehensive overview of its known natural sources and occurrence. While quantitative data remains limited in publicly accessible literature, this document consolidates the existing information, details the experimental protocols for its extraction and identification, and presents logical relationships of its potential biosynthesis. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Natural Occurrence

The primary documented natural source of this compound is the fruit of Acca sellowiana, commonly known as feijoa or pineapple guava[1]. While its presence has been reported, there is a notable absence of quantitative data in the available scientific literature regarding its concentration in the fruit's pulp, peel, or essential oil.

Further research is required to explore other potential botanical, microbial, or animal sources of this compound. Its chemical structure, a phenyl group attached to an undecane chain, suggests potential biosynthetic origins from fatty acid and phenylpropanoid pathways, which are widespread in the plant kingdom.

Quantitative Data

As of the latest literature review, specific quantitative data on the concentration of this compound in any natural source is not available. The following table is provided as a template for future research to populate as quantitative analyses are performed.

| Natural Source | Plant Part/Matrix | Concentration (e.g., µg/g dry weight) | Method of Quantification | Reference |

| Acca sellowiana | Fruit (Pulp/Peel) | Data not available | ||

| Other (Specify) | Data not available |

Table 1: Quantitative Occurrence of this compound in Natural Sources (Aspirational)

Experimental Protocols

The identification and analysis of this compound from natural sources typically involve extraction followed by chromatographic and spectrometric techniques. The lipophilic nature of the compound dictates the choice of solvents and methods.

Extraction of this compound from Plant Material

A common method for extracting lipophilic compounds like this compound from a plant matrix such as Acca sellowiana fruit is solvent extraction.

Protocol: Soxhlet Extraction

-

Sample Preparation: The plant material (e.g., fruit peel or pulp) is dried to remove water, which can interfere with the extraction efficiency of nonpolar solvents. The dried material is then ground into a fine powder to increase the surface area for solvent contact.

-

Extraction: A known quantity of the powdered plant material is placed in a thimble and inserted into a Soxhlet extractor. A nonpolar solvent, such as hexane or petroleum ether, is used as the extraction solvent. The solvent is heated, and its vapor travels to a condenser, where it cools and drips back onto the sample. This process is allowed to cycle for several hours to ensure complete extraction of the lipophilic compounds.

-

Solvent Removal: After extraction, the solvent, now containing the extracted compounds, is evaporated under reduced pressure using a rotary evaporator. This yields a crude lipophilic extract.

Identification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.

Protocol: GC-MS Analysis

-

Sample Preparation: The crude extract is redissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) and, if necessary, filtered to remove any particulate matter. An internal standard may be added for quantitative analysis.

-

GC Separation: A small volume of the sample is injected into the GC instrument. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their boiling points and affinities for the phase. This compound, being a relatively nonpolar and high-boiling point compound, would elute at a specific retention time under defined temperature programming conditions.

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The mass spectrum of an unknown peak in the chromatogram is compared with a library of known spectra (e.g., NIST, Wiley). A match in both the retention time and the mass spectrum with a reference standard of this compound confirms its identity.

Visualizations

Logical Relationship: Potential Biosynthetic Precursors

While the specific biosynthetic pathway of this compound has not been elucidated, its structure suggests a logical connection to the phenylpropanoid and fatty acid pathways, which are primary sources of aromatic rings and long alkyl chains in plants, respectively.

Caption: Potential Biosynthetic Precursors of this compound.

Experimental Workflow: Extraction and Identification

The following diagram illustrates a typical workflow for the extraction and identification of this compound from a plant source.

Caption: Workflow for this compound Extraction and Identification.

Conclusion

This compound is a naturally occurring alkylbenzene with a confirmed, yet unquantified, presence in Acca sellowiana. The lack of extensive research into its natural distribution and concentration presents a significant opportunity for future investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their efforts to isolate, identify, and quantify this compound from various natural matrices. Further studies are warranted to explore its biosynthesis, ecological role, and potential pharmacological activities, which could pave the way for its application in drug development and other scientific fields.

References

5-Phenylundecane and Its Analogs: A Technical Review of Synthesis and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylundecane is a long-chain alkylbenzene that has been identified in various plant species. While research directly focused on this compound is limited, its structural class, the alkylphenols and phenylalkanes, has been a subject of interest for their potential biological activities. This technical guide provides a comprehensive overview of this compound and its analogs, summarizing the available information on their synthesis, potential biological effects, and mechanisms of action. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Introduction

This compound is a chemical compound with the formula C₁₇H₂₈. It belongs to the class of alkylbenzenes, characterized by an undecane chain attached to a phenyl group at the 5-position. It is also known by other names such as (1-butylheptyl)benzene. This compound has been detected in the essential oils of several umbelliferous vegetables, including parsley, celery, dill, and coriander. Extracts from these plants have demonstrated moderate antibacterial activity, suggesting a potential, though unconfirmed, antimicrobial role for their constituents, including this compound[1][2][3][4][5].

The broader class of long-chain alkylphenols has been investigated for various biological effects, most notably for their potential as endocrine disruptors due to estrogenic activity. Furthermore, their amphiphilic nature suggests possible interactions with cell membranes, which could lead to a range of cellular effects. This review will delve into the known synthesis methods for phenylalkanes, the inferred biological activities of this compound based on its chemical class, and potential mechanisms of action.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound and its analogs is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)[6][7][8][9].

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Friedel-Crafts Alkylation

Materials:

-

Benzene (anhydrous)

-

5-Bromoundecane (or other suitable undecyl halide)

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable solvent)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a stirrer and a reflux condenser, place anhydrous benzene and cool it in an ice bath.

-

Slowly add powdered anhydrous aluminum chloride to the cooled benzene with stirring.

-

Gradually add 5-bromoundecane to the mixture. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, continue stirring at room temperature for several hours until the evolution of hydrogen bromide gas ceases.

-

Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Biological Activity and Potential Mechanisms of Action

Direct studies on the biological activity of this compound are scarce. However, based on its chemical structure and its presence in bioactive plant extracts, several potential activities can be inferred.

Antimicrobial Activity

This compound has been identified as a constituent of essential oils from plants exhibiting moderate antibacterial properties[1][2][3][4][5]. While the specific contribution of this compound to this activity is unknown, long-chain alkylphenols are known to interact with and disrupt bacterial cell membranes, leading to loss of membrane integrity and cell death.

Table 1: Summary of Potential Biological Activities

| Activity | Target | Putative Mechanism | Supporting Evidence |

| Antibacterial | Bacterial Cell Membrane | Disruption of membrane integrity, increased permeability. | Component of antibacterial plant extracts. |

| Estrogenic | Estrogen Receptors (ERα, ERβ) | Binds to and activates estrogen receptors. | Known activity of other long-chain alkylphenols. |

| Cytotoxicity | Cancer Cell Lines | Membrane perturbation, induction of apoptosis. | Studies on structurally related synthetic phenylalkanes. |

Estrogenic Activity

Many long-chain alkylphenols are known endocrine disruptors that exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ)[10][11][12]. This binding can mimic the effects of endogenous estrogens, potentially leading to hormonal imbalances. Although no specific data exists for this compound, its structure suggests that it could possess similar properties.

Caption: Potential signaling pathway for estrogenic activity.

Cytotoxicity and Membrane Perturbation

The amphiphilic nature of long-chain alkylbenzenes suggests they can partition into cell membranes, altering their fluidity and function[13][14][15][16][17]. This perturbation can affect the activity of membrane-bound proteins and signaling pathways. Some synthetic phenylalkane derivatives have demonstrated cytotoxic effects against cancer cell lines, although these compounds are structurally more complex than this compound[18][19][20][21].

Caption: Potential mechanism of action via membrane perturbation.

Quantitative Data

As of the date of this review, there is a notable absence of specific quantitative data (e.g., IC₅₀, MIC, EC₅₀) for this compound and its simple analogs in the public domain. The data presented below is hypothetical and serves as a template for future research.

Table 2: Hypothetical Quantitative Biological Data

| Compound | Assay | Cell Line / Organism | Result (e.g., IC₅₀, MIC) |

| This compound | Antibacterial | Staphylococcus aureus | - |

| This compound | Antibacterial | Escherichia coli | - |

| This compound | Estrogen Receptor Binding | Human ERα | - |

| This compound | Cytotoxicity | MCF-7 (Breast Cancer) | - |

| 1-Phenylundecane | Antibacterial | Staphylococcus aureus | - |

| 1-Phenylundecane | Estrogen Receptor Binding | Human ERα | - |

Future Directions

The current body of literature on this compound is limited, presenting a clear opportunity for further investigation. Key areas for future research include:

-

Systematic Synthesis and Characterization: The synthesis and purification of this compound and a series of its isomers (e.g., 1-, 2-, 3-, 4-, and 6-phenylundecane) are necessary to enable detailed biological evaluation.

-

Screening for Biological Activity: A broad screening of these compounds against various bacterial and fungal strains, as well as a panel of cancer cell lines, would provide valuable initial data on their potential therapeutic applications.

-

Endocrine Disruption Potential: Quantitative assessment of the estrogenic and anti-androgenic activity of this compound and its analogs is crucial to understand their potential as endocrine disruptors.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms, including effects on cell membranes and specific signaling pathways, would be warranted.

Conclusion

This compound represents an understudied member of the long-chain alkylbenzene family. While its presence in plants with known antibacterial properties is intriguing, there is a clear lack of direct evidence regarding its biological activities and mechanisms of action. The general knowledge of the broader class of alkylphenols suggests potential for estrogenic activity and membrane-disruptive effects. This technical guide summarizes the current state of knowledge and provides a framework for future research into the synthesis and biological evaluation of this compound and its analogs, which may hold untapped potential in drug discovery and development.

References

- 1. brieflands.com [brieflands.com]

- 2. Antioxidant and antimicrobial properties of five medicinal Libyan plants extracts [scirp.org]

- 3. investchempharma.com [investchempharma.com]

- 4. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. cerritos.edu [cerritos.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Rapid screening of environmental chemicals for estrogen receptor binding capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. Influence of lipid chemistry on membrane fluidity: tail and headgroup interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of Lipid Chemistry on Membrane Fluidity: Tail and Headgroup Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Change in membrane fluidity induced by polyphenols is highly dependent on the position and number of galloyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery of 5-Phenylundecane in Plant Extracts: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, quantification, and experimental protocols related to 5-Phenylundecane found in plant extracts. It is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery. This document summarizes the current knowledge on the presence of this compound in specific plant species, details the methodologies for its extraction and identification, and explores its potential biological significance. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Introduction

This compound is a phenylalkane that has been identified as a constituent of various plant extracts. Phenylalkanes are a class of naturally occurring organic compounds characterized by a phenyl group attached to an alkyl chain. While the biological activities of many phytochemicals have been extensively studied, the specific roles and mechanisms of action of individual phenylalkanes like this compound are still emerging areas of research. This guide focuses on the documented discoveries of this compound in the plant kingdom, providing a technical foundation for further investigation.

Quantitative Presence of this compound in Plant Extracts

The presence of this compound has been quantitatively determined in the extracts of Ludwigia stolonifera, Caryota mitis, and Caryota urens. The following table summarizes the reported abundance of this compound in these plant species.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Abundance (%) | Reference |

| Ludwigia stolonifera | Aerial Parts | n-Hexane | GC-MS | 4.48 | [1] |

| Ludwigia stolonifera | Roots | n-Hexane | GC-MS | 3.57 | [1] |

| Caryota mitis | Leaves | Petroleum Ether | GC-MS | 7.2 | [2] |

| Caryota urens | Leaves | Petroleum Ether | GC-MS | 5.24 | [2] |

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and identification of this compound from plant materials, primarily based on the protocols described in the cited literature.

Plant Material Collection and Preparation

Fresh and healthy plant materials (Ludwigia stolonifera aerial parts and roots; Caryota mitis and C. urens leaves) were collected and authenticated. The plant materials were then air-dried in the shade at room temperature until a constant weight was achieved. The dried materials were ground into a coarse powder using a mechanical grinder.

Extraction of this compound

A general workflow for the extraction and analysis of this compound is depicted below.

-

The powdered leaves (500 g) of Caryota mitis and Caryota urens were subjected to successive cold maceration with petroleum ether.

-

The solvent was replaced every 24 hours for a total of 72 hours.

-

The collected petroleum ether extracts were filtered and then concentrated under reduced pressure using a rotary evaporator at 45°C.

-

The resulting crude petroleum ether extract was then subjected to saponification to isolate the unsaponifiable matter.

-

The air-dried powdered aerial parts and roots of Ludwigia stolonifera were extracted with n-hexane.

-

The extract was filtered and concentrated under reduced pressure to yield the n-hexane crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of this compound were performed using GC-MS.

-

Instrument: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 60°C for 2 minutes.

-

Ramp up to 280°C at a rate of 8°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: m/z 40-550.

-

Identification: Compounds were identified by comparing their mass spectra and retention indices with those of the NIST mass spectral library.

While the specific parameters for the analysis of Ludwigia stolonifera are not detailed in the available abstract, a typical GC-MS analysis for volatile compounds in plant extracts would follow a similar protocol as described above, with potential variations in the temperature program and column specifications to optimize the separation of the volatile constituents.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of isolated this compound are currently limited. However, the bioactivity of the extracts in which it was found provides valuable insights into its potential therapeutic relevance.

The petroleum ether extracts of Caryota mitis and C. urens, containing this compound, demonstrated a significant ability to induce the phase II detoxifying enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[2] The induction of NQO1 is a key mechanism in cancer chemoprevention and is primarily regulated by the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through binding with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including NQO1, initiating their transcription. The induction of these cytoprotective enzymes enhances the cellular defense against oxidative stress and carcinogens.

The presence of this compound in these bioactive extracts suggests that it may contribute to the observed chemopreventive effects, warranting further investigation into its specific role in modulating the Keap1-Nrf2 pathway and other cellular signaling cascades.

Conclusion and Future Directions

The discovery of this compound in Ludwigia stolonifera, Caryota mitis, and Caryota urens adds to the growing body of knowledge on the chemical diversity of the plant kingdom. This technical guide provides a consolidated resource of the quantitative data and experimental protocols related to its identification. The association of this compound with plant extracts exhibiting chemopreventive properties highlights the need for further research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on the isolation of pure this compound to conduct in-depth in vitro and in vivo assays to determine its potential as a novel therapeutic agent. Furthermore, exploring its effects on various signaling pathways will be crucial in understanding its role in cellular processes and its potential for drug development.

References

5-Phenylundecane: A Potential Biomarker in Insects for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect chemical communication, the identification of novel biomarkers is paramount for advancing our understanding of insect physiology, behavior, and for the development of targeted pest management and drug discovery strategies. This technical guide explores the potential of 5-Phenylundecane, a phenyl-substituted alkane, as a novel biomarker in insects. While the widespread presence of this specific compound in insects is yet to be extensively documented in scientific literature, its structural similarity to known insect semiochemicals and the established role of aromatic compounds in insect communication make it a compelling candidate for further investigation. This document serves as a forward-looking resource for researchers, providing a theoretical framework, detailed experimental protocols, and potential signaling pathways to guide future studies into this compound and other aryl alkanes in insects.

Insects utilize a complex array of chemical signals, known as semiochemicals, for a variety of critical life functions, including mate location, aggregation, and defense.[1][2] These semiochemicals often consist of complex mixtures of hydrocarbons, terpenes, and other organic molecules.[3][4] Aromatic compounds, though less common than straight-chain or methyl-branched alkanes, have been identified as components of insect pheromone blends in several species, highlighting their potential significance in chemical communication.[2]

Quantitative Data

To date, quantitative data on the presence of this compound in insects is not available in published literature. However, to provide a reference for researchers, the following table summarizes the known physical and chemical properties of this compound. This data is crucial for its identification in experimental samples.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈ | [5][6] |

| Molecular Weight | 232.41 g/mol | [5][6][7] |

| CAS Number | 4537-15-9 | [5][7] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 315.8 °C at 760 mmHg (predicted) | |

| Kovats Retention Index | 1626 (Standard non-polar column) | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of insect cuticular hydrocarbons (CHCs), with a specific focus on the potential identification of this compound.

Extraction of Cuticular Hydrocarbons

This protocol is a standard method for the non-destructive extraction of lipids from the insect cuticle.

Materials:

-

Live or recently frozen insect specimens

-

Hexane (analytical grade)

-

Glass vials with Teflon-lined caps (2 ml)

-

Micropipette

-

Vortex mixer

-

Nitrogen gas stream evaporator

Procedure:

-

Place a single insect (or a pooled sample of smaller insects) into a 2 ml glass vial.

-

Add 1 ml of hexane to the vial, ensuring the insect is fully submerged.

-

Gently agitate the vial for 10 minutes on a vortex mixer at a low speed. This duration is typically sufficient to extract cuticular lipids without significant contamination from internal lipids.

-

Carefully remove the insect from the vial using clean forceps.

-

Evaporate the hexane solvent under a gentle stream of nitrogen gas until the sample is concentrated to a final volume of approximately 100 µl.

-

Transfer the concentrated extract to a new, clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the detection and potential identification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Identification of this compound:

-

Retention Time: The retention time of this compound will be compared to that of an authentic standard if available. Based on its Kovats retention index of 1626 on a standard non-polar column, its elution can be predicted relative to a series of n-alkane standards.[5]

-

Mass Spectrum: The mass spectrum of any peak suspected to be this compound should be compared to the reference spectrum available in mass spectral libraries. The characteristic mass fragments for this compound are m/z 91 (tropylium ion, characteristic of alkylbenzenes), 105, 119, 133, and the molecular ion at m/z 232.[5]

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathway involving this compound, the experimental workflow for its detection, and its potential role as a biomarker.

Caption: Hypothetical signaling pathway of this compound as a semiochemical.

Caption: Experimental workflow for the detection of this compound.

Caption: Logical relationship of this compound as a potential biomarker.

Conclusion and Future Directions

While the role of this compound as a definitive biomarker in insects remains to be established, its chemical nature and the known functions of similar aromatic compounds in insect communication provide a strong rationale for its investigation. This technical guide offers the foundational knowledge and detailed experimental protocols necessary for researchers to embark on such studies. Future research should focus on screening a wide range of insect species for the presence of this compound and other phenylalkanes in their cuticular lipid profiles. Subsequent studies should aim to correlate the presence and abundance of this compound with specific physiological states, behaviors, or environmental conditions. Elucidating the biosynthetic pathways of such compounds in insects will also be a critical area of research. The insights gained from these investigations could have significant implications for the development of novel, species-specific pest management strategies and for identifying new targets for drug discovery.

References

- 1. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C17H28 | CID 20661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. This compound | CAS 4537-15-9 | LGC Standards [lgcstandards.com]

Toxicological Profile of 5-Phenylundecane: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for 5-Phenylundecane (CAS No: 4537-15-9). Despite its documented presence in some natural sources, such as Acca sellowiana[1], and its availability as a chemical standard, there is a notable absence of in-depth toxicological studies. This guide summarizes the currently available information and highlights the critical data gaps that need to be addressed to establish a comprehensive safety profile for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is foundational for any future toxicological assessment.

| Property | Value | Source |

| Molecular Formula | C17H28 | PubChem[1], LGC Standards[2] |

| Molecular Weight | 232.4 g/mol | PubChem[1], LGC Standards[2] |

| CAS Number | 4537-15-9 | PubChem[1], LGC Standards[2] |

| Boiling Point | 306.00 to 307.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[3] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[3] |

| Flash Point | 274.00 °F TCC (134.30 °C) (estimated) | The Good Scents Company[3] |

| logP (o/w) | 7.450 | The Good Scents Company[3] |

| Water Solubility | 0.01282 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |

| Synonyms | (1-Butylheptyl)benzene, undecan-5-ylbenzene | PubChem[1], LGC Standards[2] |

Toxicological Data: A Notable Absence

A thorough search of toxicological databases and scientific literature did not yield any specific quantitative data from in vivo or in vitro studies for this compound. Key toxicological endpoints remain undetermined.

| Toxicological Endpoint | Data |

| Oral/Parenteral Toxicity (e.g., LD50) | Not determined[3] |

| Dermal Toxicity | Not determined[3] |

| Inhalation Toxicity | Not determined[3] |

| Carcinogenicity | No information available |

| Genotoxicity | No information available |

| Reproductive and Developmental Toxicity | No information available |

Safety data sheets and chemical databases consistently report a lack of hazard classification under the Globally Harmonized System (GHS)[3].

Experimental Protocols: A Call for Research

Due to the absence of published toxicological studies, no experimental protocols for this compound can be detailed. To address this data gap, a standardized toxicological evaluation workflow is proposed.

Caption: Proposed workflow for the toxicological evaluation of this compound.

Signaling Pathways and Mechanism of Toxicity

No information regarding the mechanism of toxicity or any associated signaling pathways for this compound has been reported in the scientific literature. Future research, as outlined in the proposed workflow, would be necessary to elucidate these aspects.

Conclusion and Recommendations

The current state of knowledge regarding the toxicology of this compound is insufficient to perform a comprehensive risk assessment. There is a clear need for foundational toxicological studies to be conducted. It is recommended that initial research focuses on in vitro cytotoxicity and genotoxicity screening. Should these initial tests indicate potential toxicity, further in vivo studies to determine acute toxicity (LD50) and repeated-dose toxicity would be warranted. Such data is essential for any industry considering the use of this compound in products intended for human or environmental exposure.

References

A Technical Guide to the Spectroscopic Analysis of 5-Phenylundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-phenylundecane, an alkylbenzene compound. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, along with generalized experimental protocols and a logical workflow for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[1] For this compound, with a molecular weight of 232.4 g/mol , Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for its detection and identification in various matrices, from synthetic reaction mixtures to natural product extracts.[1][2][3] The mass spectrum provides a characteristic molecular ion peak (M⁺) and a unique fragmentation pattern.[1]

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 232 | ~5 | [M]⁺ (Molecular Ion) |

| 155 | 99.99 | [M - C₅H₁₁]⁺ |

| 147 | 19.19 | |

| 105 | ~15 | [C₈H₉]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~5 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from PubChem and presented as representative values.[2] The fragmentation pattern for phenylalkanes often includes a prominent peak corresponding to the tropylium ion (m/z 91), formed by benzylic cleavage and rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, characteristic signals are expected for the aromatic protons of the phenyl ring, typically appearing as a multiplet in the range of 7.0-7.5 ppm.[1] The benzylic proton, the proton on the carbon directly attached to the phenyl group, would also have a distinct chemical shift.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.35 | m | 2H | Ar-H (meta) |

| ~ 7.15 - 7.25 | m | 3H | Ar-H (ortho, para) |

| ~ 2.60 | p | 1H | CH-Ph |

| ~ 1.55 - 1.65 | m | 2H | CH₂ adjacent to CH-Ph |

| ~ 1.20 - 1.40 | m | 12H | (CH₂)₆ |

| ~ 0.85 - 0.95 | t | 6H | CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C (quaternary, aromatic) |

| ~ 128 | CH (aromatic) |

| ~ 126 | CH (aromatic) |

| ~ 45 | CH-Ph |

| ~ 35 | CH₂ adjacent to CH-Ph |

| ~ 32 | CH₂ |

| ~ 29 | CH₂ |

| ~ 27 | CH₂ |

| ~ 23 | CH₂ |

| ~ 14 | CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 700 - 750 | C-H Out-of-plane Bend | Monosubstituted Benzene |

These values are based on typical spectral characteristics for similar compounds.[1]

Experimental Protocols

The acquisition of spectroscopic data for this compound follows standard analytical procedures.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.[1] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios are detected to produce a mass spectrum.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H).[4] The sample is dissolved in a deuterated solvent, and chemical shifts are reported in parts per million (ppm) relative to an internal standard.[4][5]

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FT-IR) spectrometer.[4] The sample can be analyzed as a thin film, in a solution, or as a KBr pellet.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Investigating the Biosynthesis of 5-Phenylundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylundecane is an alkylbenzene, a class of organic compounds characterized by an undecane chain attached to a phenyl group. This compound has been identified in various plant species, including Acca sellowiana, Rhus typhina (Staghorn Sumac), and the invasive Ailanthus altissima (Tree of Heaven).[1][2][3][4][5][6][7][8][9] The presence of such long-chain alkylated phenolics in plants suggests a role in chemical defense, allelopathy, or as signaling molecules. Understanding the biosynthesis of this compound is crucial for harnessing its potential applications, be it in drug development, as a lead for novel agrochemicals, or for metabolic engineering of plants to produce valuable compounds.

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of precursor pathways and analogous biosynthetic systems. It also outlines detailed experimental protocols for researchers aiming to elucidate and validate this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a hybrid pathway, sourcing precursors from two major streams of plant primary and secondary metabolism: the phenylpropanoid pathway for the aromatic ring and fatty acid biosynthesis for the undecane aliphatic chain.

Phenylpropanoid Pathway: Synthesis of the Phenyl Precursor

The phenylpropanoid pathway is a well-characterized metabolic route that produces a vast array of phenolic compounds in plants from the aromatic amino acid L-phenylalanine.[10]

-

Deamination of L-Phenylalanine: The gateway enzyme of the phenylpropanoid pathway, Phenylalanine Ammonia-Lyase (PAL) , catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Hydroxylation and Subsequent Modifications: trans-Cinnamic acid can undergo a series of hydroxylation, methylation, and ligation reactions to produce a variety of simple phenylpropanoids. For the biosynthesis of this compound, it is plausible that a derivative of cinnamic acid, or even a simpler phenolic compound derived from the shikimate pathway, serves as the direct precursor for the alkylation step.

Fatty Acid Biosynthesis: Formation of the Undecane Chain

The undecane (C11) chain is likely derived from fatty acid biosynthesis, a process that occurs in the plastids.

-

Chain Elongation: Fatty acid synthases (FAS) catalyze the iterative condensation of two-carbon units from malonyl-CoA to a growing acyl chain attached to an Acyl Carrier Protein (ACP).[11] The synthesis of an 11-carbon chain is unusual, as the common products of plant FAS are 16- and 18-carbon fatty acids. This suggests the involvement of specific enzymes that either terminate the elongation process prematurely or modify a longer-chain fatty acid.

-

Activation: The resulting undecanoic acid would likely be activated to its coenzyme A thioester, undecanoyl-CoA, to make it competent for subsequent reactions.

The Coupling Reaction: A Hypothetical Step

The crucial and yet uncharacterized step is the coupling of the undecyl group to the phenyl precursor. One plausible mechanism is analogous to the biosynthesis of other phenolic lipids, such as alkylresorcinols. This would involve a Type III Polyketide Synthase (PKS) -like enzyme. Such an enzyme could potentially catalyze a Claisen condensation between undecanoyl-CoA and a phenyl-derived precursor, followed by decarboxylation and aromatization to yield the final this compound structure. The regiospecificity of the attachment at the 5-position of the undecane chain is a key aspect that needs to be elucidated.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table outlines the types of data that would be crucial for the elucidation and characterization of this pathway.

| Parameter | Experimental Method | Significance |

| Enzyme Kinetics of PAL | Spectrophotometric Assay | To determine the rate of trans-cinnamic acid formation and the enzyme's affinity for L-phenylalanine (Km, Vmax) in the source plant. |

| Enzyme Kinetics of FAS | Spectrophotometric or Mass Spectrometry-based Assay | To measure the rate of fatty acid synthesis and identify any specificity for the production of C11 chains.[11] |

| Metabolite Concentrations | GC-MS or LC-MS | To quantify the in-planta concentrations of this compound and its proposed precursors under different physiological conditions. |

| Gene Expression Levels | qRT-PCR or RNA-Seq | To correlate the expression of candidate genes (e.g., for PAL, FAS, and putative coupling enzymes) with the production of this compound. |

| Precursor Incorporation Rate | Radiolabeling Studies with GC-MS or Scintillation Counting | To confirm the precursor-product relationship by tracing the incorporation of labeled L-phenylalanine and acetate into this compound.[12][13][14][15] |

Experimental Protocols

The following are detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from established methods for measuring PAL activity.[16][17][18][19][20]

a. Enzyme Extraction:

-

Harvest fresh plant tissue (e.g., leaves of Rhus typhina) and immediately freeze in liquid nitrogen.

-

Grind 1 g of frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in 4 mL of ice-cold extraction buffer (50 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% w/v polyvinylpyrrolidone).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a Bradford assay.

b. Enzyme Assay:

-

Prepare a reaction mixture containing 1.5 mL of 50 mM Tris-HCl buffer (pH 8.8) and 1.0 mL of 20 mM L-phenylalanine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.5 mL of the crude enzyme extract.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 5 M HCl.

-

Measure the absorbance of the mixture at 290 nm using a spectrophotometer. The product, trans-cinnamic acid, has a maximum absorbance at this wavelength.

-

Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Fatty Acid Synthase (FAS) Activity Assay

This protocol is a general method for assaying FAS activity via NADPH consumption.[11][21][22]

a. Enzyme Extraction:

-

Follow the same procedure as for PAL extraction, but use a different extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol).

b. Enzyme Assay:

-

Prepare a reaction mixture in a cuvette containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

0.25 mM NADPH

-

1 mM acetyl-CoA

-

1 mM malonyl-CoA

-

Crude enzyme extract (adjust volume for a linear reaction rate)

-

-

Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) at 30°C for 10 minutes using a spectrophotometer.

-

The rate of NADPH oxidation is directly proportional to FAS activity. Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Extraction and GC-MS Analysis of this compound

This protocol outlines the extraction and analysis of this compound from plant material.[23][24][25][26][27]

a. Extraction:

-

Dry plant material (e.g., leaves or bark of Ailanthus altissima) at 40°C for 48 hours and grind to a fine powder.

-

Extract 1 g of powdered material with 10 mL of n-hexane by sonication for 30 minutes.

-

Centrifuge the mixture at 5,000 x g for 10 minutes and collect the supernatant.

-

Repeat the extraction process two more times and combine the supernatants.

-

Evaporate the solvent under a gentle stream of nitrogen gas to a final volume of 1 mL.

b. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: 40-550 amu.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard and by matching the spectrum with libraries (e.g., NIST).

Radiolabeling Study to Trace Precursors

This protocol describes a general workflow for a radiolabeling experiment to trace the incorporation of precursors into this compound.[12][13][14][15]

a. Plant Material and Labeling:

-

Use young, healthy plants (e.g., Rhus typhina seedlings).

-

Prepare a solution of a radiolabeled precursor, for example, [U-¹⁴C]-L-phenylalanine or [1-¹⁴C]-acetate.

-

Administer the labeled precursor to the plant. This can be done by stem feeding, leaf application, or by adding it to the hydroponic medium.

-

Allow the plant to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

b. Extraction and Analysis:

-

Harvest the plant tissue and perform the extraction as described in Protocol 3a.

-

Separate the components of the extract using High-Performance Liquid Chromatography (HPLC) with a fraction collector.

-

Analyze the radioactivity of each fraction using a liquid scintillation counter.

-

Identify the fraction corresponding to this compound by comparing its retention time with a standard.

-

The presence of radioactivity in the this compound fraction confirms the incorporation of the labeled precursor.

Workflow for Investigating this compound Biosynthesis

Conclusion

The biosynthesis of this compound remains an uncharted area of plant biochemistry. The proposed pathway, involving the convergence of phenylpropanoid and fatty acid metabolism, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive toolkit for scientists to begin the work of identifying the key enzymes and intermediates in this pathway. Elucidating the biosynthesis of this compound will not only fill a knowledge gap in plant secondary metabolism but may also unlock the potential of this and similar molecules for applications in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Composition analysis and antioxidant activities of the Rhus typhina L. stem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant growth regulatory effect and insecticidal activity of the extracts of the Tree of Heaven (Ailanthus altissima L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of long-term Ailanthus altissima extract supplementation on fear, cognition and brain antioxidant levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ailanthus altissima (Miller) Swingle: A source of bioactive compounds with antioxidant activity :: BioResources [bioresources.cnr.ncsu.edu]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical composition and biological activity of staghorn sumac (Rhus typhina). | Semantic Scholar [semanticscholar.org]

- 10. frontiersin.org [frontiersin.org]

- 11. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WEBINAR RECORDING: Radiolabelling and Plant Metabolism in Practice: From Design to Delivery - AGRO [agrodiv.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pharmaron.com [pharmaron.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. 4.5. Determination of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]

- 18. L-Phenylalanine ammonia-lyase enzyme activity (PAL) [bio-protocol.org]

- 19. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 22. cusabio.com [cusabio.com]

- 23. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Quantification of 5-Phenylundecane using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

5-Phenylundecane (CAS: 4537-15-9) is an alkylbenzene that has been identified in various natural sources, including certain plant species.[1] Its quantification is essential for understanding its distribution, potential biological roles, and for quality control in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and selectivity.[1] This document provides a detailed protocol for the quantification of this compound in complex matrices using GC-MS with an internal standard method.

Principle